Ammonium 2-methylprop-2-ene-1-sulfonate

Description

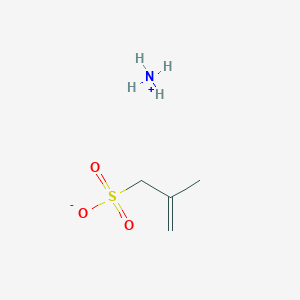

Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;2-methylprop-2-ene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S.H3N/c1-4(2)3-8(5,6)7;/h1,3H2,2H3,(H,5,6,7);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPOEDKYWDVVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CS(=O)(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611228 | |

| Record name | Ammonium 2-methylprop-2-ene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16083-28-6 | |

| Record name | Ammonium 2-methylprop-2-ene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ammonium 2 Methylprop 2 Ene 1 Sulfonate

Routes for Monomer Synthesis

The synthesis of the 2-methylprop-2-ene-1-sulfonate anion is the foundational step, which can then be neutralized to form the desired ammonium (B1175870) salt. The primary routes involve the sulfonation of readily available three-carbon olefinic precursors.

The creation of the carbon-sulfur bond in allylsulfonates is typically achieved through the sulfonation of unsaturated precursors like isobutylene (B52900) or its derivatives.

One common industrial method involves the reaction of isobutylene with a sulfur trioxide (SO₃) complex. google.com To control the high reactivity of SO₃, it is often complexed with a Lewis base, such as dimethylformamide or dioxane, in a halogenated solvent. google.com Liquefied isobutylene is then introduced to this complex, leading to the formation of 2-methyl-2-propene-1-sulfonic acid. google.com This intermediate is then neutralized in a subsequent step.

Another significant route is the reaction of methallyl chloride with a sulfite (B76179) salt. resolvemass.carsc.org This nucleophilic substitution reaction typically uses aqueous sodium sulfite (Na₂SO₃). resolvemass.carsc.org The reaction is generally carried out under controlled pH (typically 7-11) and temperature (ranging from 33°C to 80°C) to ensure high selectivity and yield. rsc.org To drive the reaction to completion, a stoichiometric excess of methallyl chloride is often employed. rsc.org

A similar approach utilizes methallyl alcohol as the precursor, which reacts with sodium bisulfite (NaHSO₃). acs.org This process is conducted in an aqueous medium, often at a pH between 7 and 9 to prevent the decomposition of the bisulfite. acs.org

Beyond the direct sulfonation of isobutylene, the most prevalent alternative pathway is the reaction involving methallyl halides. The reaction of methallyl chloride with aqueous sodium sulfite is a well-established industrial process. resolvemass.cagoogle.com This method relies on the nucleophilic attack of the sulfite ion on the chlorinated precursor. acs.org Key parameters that influence the reaction's efficiency include maintaining a slightly alkaline pH to favor the desired reaction and managing the temperature to prevent unwanted side reactions or polymerization. rsc.orgacs.org

The synthesis can also start from methallyl alcohol, reacting it with sodium sulfite. researchgate.net This pathway avoids the use of chlorinated compounds, which can be advantageous from an environmental perspective.

The table below summarizes the common synthetic routes for the methallylsulfonate anion.

| Precursor | Reagent | Key Conditions | Product Intermediate |

| Isobutylene | Sulfur Trioxide (SO₃)-Lewis Base Complex | Halogenated solvent, low temperature | 2-Methyl-2-propene-1-sulfonic acid google.com |

| Methallyl Chloride | Sodium Sulfite (Na₂SO₃) | Aqueous solution, pH 7-11, 33-80°C rsc.org | Sodium 2-methylprop-2-ene-1-sulfonate resolvemass.carsc.org |

| Methallyl Alcohol | Sodium Bisulfite (NaHSO₃) | Aqueous solution, pH 7-9, 60-80°C acs.org | Sodium 2-methylprop-2-ene-1-sulfonate acs.org |

This table is interactive. Click on the headers to sort the data.

Following the synthesis of the sulfonic acid or its sodium salt, purification is essential to remove unreacted starting materials, byproducts, and inorganic salts. When the synthesis is conducted in an aqueous medium, a common technique involves precipitating the inorganic salts, such as sodium chloride, which can then be removed by filtration or centrifugation. resolvemass.ca

For the sulfonic acid intermediate, neutralization with a suitable base is the next step. To obtain the target compound, ammonium hydroxide (B78521) or ammonia (B1221849) gas is used. google.comgoogle.com The reaction between a sulfonic acid and ammonia is an acid-base neutralization. quora.com The resulting ammonium sulfonate salt is typically water-soluble. google.com

Isolation of the final ammonium salt from the aqueous solution can be achieved through several methods. Evaporation of the water is a direct approach, though it can be energy-intensive. google.com An alternative involves the addition of a water-miscible organic solvent in which the ammonium salt has low solubility, causing it to precipitate. nih.govgoogle.com This technique, known as antisolvent crystallization, allows for the collection of the solid product by filtration, followed by washing with a suitable solvent to remove residual impurities, and finally drying. nih.govgoogle.com For instance, adding an alcohol or acetone (B3395972) to the aqueous solution can effectively precipitate the ammonium salt. google.com

Precursor Chemistry and Intermediate Derivatization

The primary precursors for the synthesis of ammonium 2-methylprop-2-ene-1-sulfonate are isobutylene, methallyl chloride, and methallyl alcohol. google.comresolvemass.caacs.org These C4 olefinic compounds provide the necessary carbon skeleton for the final monomer.

Isobutylene is a gaseous hydrocarbon that requires careful handling. Its reaction with a sulfotrioxide complex directly yields the sulfonic acid intermediate, 2-methyl-2-propene-1-sulfonic acid. google.com

Methallyl chloride and methallyl alcohol are liquids that serve as effective electrophiles in reactions with sulfite or bisulfite salts. resolvemass.caacs.org The reactivity of the allyl group in these precursors is central to the formation of the sulfonate.

The key intermediate in several synthetic routes is 2-methyl-2-propene-1-sulfonic acid or its salt. google.com The primary derivatization of this intermediate, in the context of this article, is its neutralization with an ammonium source to form the target monomer. google.comgoogle.com The reaction of the sulfonic acid with ammonia (NH₃) or ammonium hydroxide (NH₄OH) yields this compound. google.comgoogle.comyoutube.com This acid-base reaction is typically rapid and results in the formation of the ammonium salt and water. quora.comyoutube.com

Further derivatization can occur at the double bond of the 2-methylprop-2-ene-1-sulfonate monomer, primarily through polymerization reactions, which fall outside the scope of this section.

Green Chemistry Principles in Monomer Production

The production of specialty chemicals like this compound is increasingly being evaluated through the lens of green chemistry to minimize environmental impact and enhance sustainability. resolvemass.canih.gov The twelve principles of green chemistry provide a framework for this assessment. acs.org

Key Green Chemistry Considerations:

| Principle | Application in Monomer Synthesis |

| Prevention | Optimizing reaction conditions to achieve high yields (some processes report yields up to 95%) minimizes the generation of waste from the outset. nih.gov |

| Atom Economy | Synthetic routes should be designed to maximize the incorporation of all materials used into the final product. acs.org Addition reactions, such as the reaction of isobutylene with SO₃, tend to have higher atom economy compared to substitution reactions that generate byproducts like sodium chloride. |

| Less Hazardous Chemical Syntheses | Pathways that avoid the use of highly toxic or environmentally persistent solvents and reagents are preferred. nih.gov For example, using methallyl alcohol instead of methallyl chloride as a precursor avoids the use of chlorinated compounds. |

| Safer Solvents and Auxiliaries | The use of water as a solvent in the sulfonation of methallyl precursors is a key advantage from a green chemistry perspective. acs.org Efforts to reduce or eliminate the use of halogenated organic solvents are critical. nih.gov |

| Design for Energy Efficiency | Synthetic methods should ideally be conducted at ambient temperature and pressure to reduce energy consumption. acs.org Reactions that are highly exothermic require careful thermal management but can sometimes be leveraged to reduce external energy input. rsc.org |

| Use of Catalysis | While some routes proceed stoichiometrically, the use of catalytic processes, where applicable, is superior as they can enhance selectivity and reduce waste. acs.org |

Applying these principles can lead to more environmentally benign and economically viable production processes. For instance, developing solvent-free reaction conditions or utilizing bio-based precursors could represent future advancements in the green synthesis of this and other allylsulfonate monomers. resolvemass.canih.gov

Polymerization Science and Engineering of Ammonium 2 Methylprop 2 Ene 1 Sulfonate

Homopolymerization Mechanisms

The synthesis of homopolymers from Ammonium (B1175870) 2-methylprop-2-ene-1-sulfonate can be achieved through several radical polymerization pathways. These methods allow for the creation of high molecular weight polymers with properties dictated by the specific polymerization technique employed.

The kinetics of the free-radical polymerization of 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) in aqueous solutions have been investigated in detail, providing insight applicable to its ammonium salt form. Studies utilizing the single pulse-pulsed laser polymerization (SP-PLP) technique combined with near-infrared (NIR) spectroscopy have successfully determined key kinetic parameters. monash.edu

Research has shown that the propagation rate coefficient (k_p) and the termination rate coefficient (k_t) are significantly influenced by the initial monomer concentration. monash.edu At 40 °C, for an initial AMPS concentration of 2.79 mol·L⁻¹ (50 wt %), the k_p was found to be 1 × 10⁵ L·mol⁻¹·s⁻¹, with a corresponding ⟨k_t⟩ of 2 × 10⁷ L·mol⁻¹·s⁻¹. monash.edu When the monomer concentration was lowered to 1.04 mol·L⁻¹ (20 wt %), both rate coefficients increased significantly, which is attributed to reduced poly(AMPS) chain mobility and viscosity at higher concentrations. monash.edu The termination process at lower monomer concentrations is understood to be controlled by reaction diffusion. monash.edu

Table 1: Kinetic Parameters for the Free Radical Polymerization of AMPS in Aqueous Solution

| Parameter | Condition | Value | Source |

|---|---|---|---|

| Propagation Rate Coefficient (k_p) | 50 wt% AMPS, 40°C | 1 × 10⁵ L·mol⁻¹·s⁻¹ | monash.edu |

| Termination Rate Coefficient (⟨k_t⟩) | 50 wt% AMPS, 40°C | 2 × 10⁷ L·mol⁻¹·s⁻¹ | monash.edu |

| Overall Activation Energy (E_a) | Aqueous Solution, KPS Initiator | 92.7 kJ·mol⁻¹ | researchgate.net |

| Reaction Order (Monomer) | Aqueous Solution, KPS Initiator | 1.94 | researchgate.net |

| Reaction Order (Initiator) | Aqueous Solution, KPS Initiator | 0.49 | researchgate.net |

To achieve better control over polymer architecture, molecular weight, and dispersity, controlled/living radical polymerization (CLRP) techniques have been successfully applied to AMPS and its salts.

RAFT polymerization is a highly effective method for producing well-defined homopolymers of AMPS with controlled molar masses and low dispersity (Đ). acs.org Researchers have utilized a macro-RAFT agent, itself a low molar mass poly(AMPS) (PAMPS₅₀-X), to synthesize ultra-high molar mass homopolymers up to 10 × 10⁶ g·mol⁻¹ with Đ values below 1.3. These polymerizations are typically conducted in an aqueous medium using ammonium persulfate (APS) as the initiator, with control achieved by managing the monomer-to-RAFT agent-to-initiator ratio. acs.org The RAFT technique has proven robust for AMPS, enabling high monomer conversion (above 95%) even in adiabatic gel processes. acs.org

Table 2: RAFT Homopolymerization of AMPS

| RAFT Agent | Initiator | Solvent | Resulting Polymer Molar Mass (g·mol⁻¹) | Dispersity (Đ) | Source |

|---|---|---|---|---|---|

| PAMPS₅₀-X | Ammonium Persulfate (APS) | Water | 3 × 10⁶ | < 1.3 | acs.org |

| PAMPS₅₀-X | Ammonium Persulfate (APS) | Water | 10 × 10⁶ | < 1.3 | acs.org |

Quasi-living radical polymerization of AMPS, functioning similarly to ATRP, has been accomplished without the need for protecting the sulfonic acid group. nih.govmdpi.com This has been achieved using a cyclometalated Ruthenium(II) complex, [Ru(o-C₆H₄-2-py)(phen)(MeCN)₂]PF₆, as the catalyst and ethyl 2-bromoisobutyrate (EBiB) as the initiator. nih.govrepositorioinstitucional.mx The polymerization, when conducted in solvents like N,N-dimethylformamide (DMF), demonstrates controlled characteristics. For instance, a polymerization in DMF at 80°C reached 74% conversion in 10 hours. repositorioinstitucional.mx While the polymerization showed some deviation from ideal living behavior with dispersity values increasing above 1.7 at low conversions, the system proved effective for creating well-defined polymers and subsequent block copolymers. researchgate.netresearchgate.net

Table 3: ATRP-like Homopolymerization of AMPS

| Catalyst | Initiator | Solvent | Temperature | Conversion (Time) | Source |

|---|---|---|---|---|---|

| [Ru(o-C₆H₄-2-py)(phen)(MeCN)₂]PF₆ | Ethyl 2-bromoisobutyrate (EBiB) | DMF | 80°C | 74% (10 h) | repositorioinstitucional.mx |

| [Ru(o-C₆H₄-2-py)(phen)(MeCN)₂]PF₆ | Ethyl 2-bromoisobutyrate (EBiB) | Methanol:DMF (1:1 v/v) | 80°C | 86% (6 h) | repositorioinstitucional.mx |

| [Ru(o-C₆H₄-2-py)(phen)(MeCN)₂]PF₆ | Ethyl 2-bromoisobutyrate (EBiB) | Water:DMF (1:1 v/v) | 80°C | 92% (4 h) | repositorioinstitucional.mx |

Controlled/Living Polymerization Techniques

Copolymerization Strategies and Reaction Engineering

Copolymerization significantly broadens the functional scope of AMPS-based polymers, allowing for the fine-tuning of properties by incorporating various comonomers. Both binary and ternary systems have been extensively explored.

The reactivity of Ammonium 2-methylprop-2-ene-1-sulfonate allows it to be copolymerized with a wide range of monomers using both conventional free-radical and controlled polymerization methods. atamankimya.com These strategies yield materials with tailored hydrophilicity, charge density, and responsiveness.

Binary Systems:

Block Copolymers: Using a poly(AMPS) macroinitiator synthesized via a Ru-catalyzed quasi-living process, block copolymers with hydrophobic or more hydrophilic segments have been created. Notable examples include poly(AMPS)-b-poly(methyl methacrylate) (PAMPS-b-PMMA) and poly(AMPS)-b-poly(2-hydroxyethyl methacrylate) (PAMPS-b-PHEMA). nih.govmdpi.com These block copolymers are soluble in organic solvents like DMF and can form films with tunable ion exchange capacities. nih.govmdpi.com

Statistical Copolymers: Copolymers with acrylamide (B121943) (AM) are widely prepared via free-radical polymerization in aqueous solutions for applications requiring high thermal stability and salt tolerance. mdpi.com The monomer reactivity ratios for the copolymerization of AMPS with allylamine (B125299) have been determined, indicating the formation of statistical copolymers. researchgate.net

Ternary Systems:

RAFT Terpolymers: Controlled RAFT polymerization has been used to synthesize terpolymers in a one-step process. An example is the terpolymer of acrylic acid (AA), AMPS, and hydroxypropyl acrylate (B77674) (HPA), designed for antiscalant applications. colab.wsresearchgate.net

Free-Radical Terpolymers: Terpolymers of maleic anhydride (B1165640), AMPS, and HPA have been synthesized via conventional free-radical polymerization. researchgate.net Additionally, terpolymers containing AMPS, acrylic acid, and ammonium allylpolyethoxy sulphate have been prepared to act as multifunctional antiscalants. researchgate.net Superabsorbent copolymers have also been synthesized from acrylamide, AMPS, and the crosslinker N,N'-methylenebisacrylamide. researchgate.net

Table 4: Examples of Binary and Ternary Copolymer Systems with AMPS

| System Type | Comonomer(s) | Polymerization Method | Key Finding/Application | Source |

|---|---|---|---|---|

| Binary (Block) | Methyl Methacrylate (B99206) (MMA) | Ru-catalyzed quasi-living | Film-forming copolymer soluble in organic solvents. | nih.govmdpi.com |

| Binary (Block) | 2-Hydroxyethyl Methacrylate (HEMA) | Ru-catalyzed quasi-living | High ion exchange capacity, requires crosslinking for water stability. | nih.govmdpi.com |

| Binary (Statistical) | Acrylamide (AM) | Free Radical | Copolymer with high thermal and salt stability. | mdpi.com |

| Binary (Statistical) | Allylamine | Free Radical | Determination of monomer reactivity ratios. | researchgate.net |

| Ternary (Statistical) | Acrylic Acid (AA), Hydroxypropyl Acrylate (HPA) | RAFT | Controlled synthesis of an antiscalant terpolymer. | colab.wsresearchgate.net |

| Ternary (Crosslinked) | Acrylamide (AM), N,N'-methylenebisacrylamide | Free Radical | Synthesis of superabsorbent copolymers. | researchgate.net |

Binary and Ternary Copolymer Systems with Diverse Comonomers

Acrylamide and Derivatives

The copolymerization of AMPS with acrylamide (AAm) is extensively studied for the production of high-molecular-weight, water-soluble copolymers and hydrogels. researchgate.netitu.edu.tr The reactivity ratios of this comonomer pair (rAAm = 0.98, rAMPS = 0.49) indicate that acrylamide is more reactive than AMPS, which influences the copolymer microstructure. researchgate.net However, under certain aqueous polymerization conditions, the copolymer composition can be made to equal the monomer feed composition, suggesting a random distribution of monomer units along the polymer chain. itu.edu.tr

Hydrogels based on AAm and AMPS are often synthesized via free radical polymerization, using initiators like potassium persulfate (KPS) and crosslinkers such as N,N'-methylene-bis-acrylamide. ijcce.ac.ir Research has shown that strong complexes can form between the neutral AAm and the strongly acidic AMPS monomers prior to polymerization. ijcce.ac.ir The properties of the resulting copolymers and hydrogels can be tuned by adjusting the molar ratio of the monomers in the feed. itu.edu.trijcce.ac.ir For instance, the equilibrium swelling degree of AAm/AMPS hydrogels generally increases with a higher AMPS content. itu.edu.tr Terpolymers have also been synthesized by incorporating monomers like acrylonitrile (B1666552) into the AAm-AMPS system to create materials with specific biological activities. nih.gov

| Monomer System | Initiator/Crosslinker | Key Reaction Conditions | Research Finding | Reference |

| Acrylamide (AAm) / AMPS | Potassium Persulfate (KPS) / N,N'-methylene-bis-acrylamide | Aqueous solution; 70°C; 7 hours; varied molar ratios (1:1, 1:2, 1:0.25) | Prepared hydrogels for heavy metal ion absorption; complex formation between monomers observed via UV-Vis. | ijcce.ac.ir |

| Acrylamide (AAm) / AMPS Sodium Salt | Potassium Persulfate (KPS) / N,N'-methylene-bis-acrylamide | Aqueous solution; 40°C; AMPS content varied from 0 to 100 mol%. | Copolymer composition was found to be equal to the monomer feed composition; swelling increases with AMPS content. | itu.edu.tr |

| Acrylamide (Am) / AMPS / Acrylonitrile (AN) | Benzoyl Peroxide (BP) / Ethylene Glycol Dimethacrylate (EGDMA) | Aqueous solution; varied monomer mole ratios (e.g., AMPS:Am:AN of 1:1:1 and 3:1:1). | Synthesized crosslinked terpolymers with promising anti-fungal activity, particularly at higher AMPS ratios. | nih.gov |

Acrylic Acid and Esters

Copolymers of AMPS and acrylic acid (AA) are notable for their industrial applications, particularly as scale inhibitors and dispersants in water treatment processes. The inclusion of both the highly polar sulfonic acid group from AMPS and the carboxylic acid group from AA results in a copolymer with high tolerance to calcium and effective inhibition of calcium phosphate, calcium carbonate, and zinc scale. These copolymers are especially suitable for use in water systems with high pH, high alkalinity, and high hardness.

The synthesis is typically achieved through radical polymerization. Terpolymers containing AMPS, AA, and other monomers like acrylonitrile have also been developed. For example, a system with a 4:1:4 molar ratio of AA:AMPS:AN has been synthesized to produce crosslinked polymers with specific functional properties. nih.gov

Methacrylic Acid and Esters

AMPS is frequently copolymerized with methacrylic acid (MAA) and its esters, such as methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA), to create functional polymers and advanced materials like block copolymers. mdpi.commetu.edu.trresearchgate.net

Copolymers of AMPS and MAA have been synthesized by radical polymerization in aqueous solutions with high yields (>97%). researchgate.net Studies on these copolymers revealed a cooperative effect between the sulfonic and carboxylic acid groups in binding metal ions. researchgate.net The composition of the final copolymer is directly related to the monomer feed ratio. researchgate.net In other research, AMPS-MAA copolymers with varying compositions (e.g., 40% AMPS content) were synthesized to act as effective superplasticizers in cement pastes. metu.edu.tr

Quasiliving radical polymerization techniques have been employed to synthesize well-defined block copolymers. mdpi.comresearchgate.netscispace.com For instance, a PAMPS macroinitiator can be chain-extended with MMA or HEMA. repositorioinstitucional.mx This approach yields amphiphilic (PAMPS-b-PMMA) and double-hydrophilic (PAMPS-b-PHEMA) block copolymers, respectively, which have potential applications in membranes for fuel cells or catalysis. researchgate.netscispace.comrepositorioinstitucional.mx The properties of these copolymer membranes, such as ion exchange capacity (IEC), can be precisely controlled by adjusting the molar composition of each block. scispace.com

| Copolymer System | Polymerization Method | Key Findings | Reference |

| AMPS-co-Methacrylic Acid (MAA) | Radical Polymerization | High yield (>97%); copolymer composition corresponds to feed ratio; used to study metal ion retention. | researchgate.net |

| AMPS-co-MAA | Not specified | Synthesized as a polycarboxylate superplasticizer; 40% AMPS content showed most effective fluidity in cement. | metu.edu.tr |

| PAMPS-b-Poly(methyl methacrylate) (PMMA) | Quasiliving Radical Polymerization | Amphiphilic block copolymer; soluble in organic solvents; IEC values of 0.58–1.21 mmol H+/g. | researchgate.netscispace.com |

| PAMPS-b-Poly(2-hydroxyethyl methacrylate) (PHEMA) | Quasiliving Radical Polymerization | Double-hydrophilic block copolymer; required crosslinking for water insolubility; highest IEC value of 3.35 mmol H+/g. | researchgate.netscispace.com |

Vinyl Monomers and Other Unsaturated Compounds

The versatility of AMPS allows for its copolymerization with a range of other unsaturated monomers, including styrene (B11656) and acrylonitrile, to impart specific properties to the final polymer. nih.govnih.gov

While the direct copolymerization of AMPS and styrene is less commonly detailed, the incorporation of sulfonate groups into polystyrene-based materials is a well-established strategy for creating ionomers. nih.gov This is often achieved by the post-sulfonation of a pre-synthesized polystyrene block, but it highlights the compatibility and utility of combining these functional groups. nih.gov For example, poly(styrene-b-methyl methacrylate) block copolymers have been partially sulfonated to create membranes for proton exchange. nih.gov In other work, lignin (B12514952) has been used as a backbone for graft polymerization with styrene, followed by sulfonation to create a water-soluble anionic polymer. mdpi.com

Terpolymers containing AMPS, acrylamide, and acrylonitrile have been synthesized via radical polymerization. nih.gov These materials are designed to combine the properties of each monomer, leading to crosslinked networks with potential applications as antimicrobial agents. nih.gov The reactivity ratios of the monomers are a key consideration in these multi-component systems to control the final polymer structure and properties. nih.gov

Polymerization Methodologies

Solution Polymerization

Solution polymerization is a prevalent and versatile method for synthesizing AMPS-containing polymers. researchgate.netitu.edu.trrepositorioinstitucional.mx This technique involves dissolving the monomer(s), initiator, and other reagents in a suitable solvent before initiating the polymerization reaction. The choice of solvent is critical and depends on the solubility of the monomers and the desired properties of the final polymer.

Aqueous systems are very common, especially for producing water-soluble copolymers with monomers like acrylamide and acrylic acid. researchgate.netitu.edu.tr Common water-soluble initiators include potassium persulfate (KPS) and azo compounds like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025). ijcce.ac.ir For polymerization in organic solvents, dimethylformamide (DMF) is frequently used, particularly in controlled radical polymerization techniques. repositorioinstitucional.mx For instance, the quasiliving radical polymerization of AMPS to form block copolymers with methacrylates has been successfully carried out in DMF using a ruthenium-based catalyst. researchgate.netrepositorioinstitucional.mx

| Solvent | Initiator / Catalyst | Monomer System | Temperature | Reference |

| Water | Potassium Persulfate (KPS) | AMPS / Acrylamide | 40 - 70°C | itu.edu.trijcce.ac.ir |

| Water | Benzoyl Peroxide (BP) | AMPS / Acrylamide / Acrylonitrile | Not Specified | nih.gov |

| Dimethylformamide (DMF) | [Ru(o-C6H4-2-py)(phen)(MeCN)2]PF6 | AMPS, then MMA or HEMA | 80°C (for PAMPS block) | repositorioinstitucional.mx |

| Water | Not specified | AMPS / Methacrylic Acid | 70°C | researchgate.net |

Dispersion Polymerization

Dispersion polymerization is an effective heterogeneous technique for producing polymer particles of controlled size, particularly for copolymers of AMPS and acrylamide. researchgate.net In this method, the monomers are soluble in the reaction medium, but the resulting polymer is not, causing it to precipitate and form stable, dispersed particles in the presence of a stabilizer.

A key example is the dispersion polymerization of AMPS and acrylamide in a concentrated aqueous solution of an electrolyte, such as ammonium sulfate (B86663). researchgate.net This salt solution acts as a precipitation medium for the formed copolymer. A pre-made, water-soluble polymer like poly(2-acrylamido-2-methyl-1-propane sulfonate) (PAMPS) is used as a steric stabilizer to prevent particle aggregation. researchgate.net The polymerization is initiated by a water-soluble initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (V-50). researchgate.net The final product is a stable dispersion of copolymer particles. Research has shown that the concentrations of the salt, monomers, and stabilizer are critical parameters that control the particle size and molecular weight of the resulting copolymer. researchgate.net

| Parameter | Condition / Range | Effect | Reference |

| Reaction Medium | Aqueous Ammonium Sulfate Solution | Acts as a precipitant for the copolymer. | researchgate.net |

| Stabilizer | Poly(2-acrylamido-2-methyl-1-propane sulfonate) (PAMPS) | Provides steric stabilization to form stable particles. | researchgate.net |

| Initiator | 2,2'-azobis(2-amidinopropane) dihydrochloride (V-50) | Initiates free radical polymerization. | researchgate.net |

| Salt Concentration | 20–28% | Affects particle stability and size. | researchgate.net |

| Monomer Concentration | 6–14% | Influences molecular weight and particle size. | researchgate.net |

| Stabilizer Concentration | 1.8–2.7% | Critical for preparing a stable dispersion. | researchgate.net |

Polymerization Kinetics and Mechanistic Studies

The choice and concentration of initiators and catalysts play a crucial role in determining the rate and outcome of the polymerization of this compound and its related acid form, AMPS.

In the free-radical precipitation polymerization of 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPSA), the concentration of the initiator, such as potassium persulfate (KPS), directly impacts the reaction. researchgate.net The decomposition of KPS into free radicals is a first-order reaction. researchgate.net A higher initiator concentration generally leads to a faster polymerization rate. Studies have tracked the reaction progress by measuring conductivity; an initial sharp increase is observed upon adding the initiator, followed by a steadier phase during initiator decomposition and another increase upon monomer addition. researchgate.net The molar ratio of monomer to initiator has been shown to affect the final particle size and the lower critical solution temperature (LCST) of the resulting thermosensitive polymers. researchgate.net

The table below summarizes findings on the effect of KPS initiator concentration on the properties of poly(AMPSA) synthesized via precipitation polymerization. researchgate.net

| Sample ID | Monomer:Initiator Molar Ratio | Hydrodynamic Diameter (nm) at 18°C | Polydispersity Index (PDI) at 18°C | LCST (°C) |

| PS1 | 1:1 | 226 ± 35 | 0.42 ± 0.04 | 30 |

| PS2 | 1:0.5 | 299 ± 145 | 0.49 ± 0.29 | 31 |

| PS3 | 1:0.1 | 389 ± 39 | 0.28 ± 0.07 | 32 |

| PS4 | 1:0.05 | 584 ± 75 | 0.44 ± 0.06 | 33 |

| PS5 | 1:0.01 | 271 ± 50 | 0.26 ± 0.14 | 34 |

Table based on data from a study on the influence of initiator concentration on thermosensitive poly(AMPSA) microparticles. researchgate.net

In graft copolymerization, the concentration of the initiator (e.g., ammonium persulfate) is also a key parameter for optimization. nih.gov For other polymerization systems, such as the anionic polymerization of ε-caprolactam, increasing the catalyst-to-initiator ratio up to a certain point has been found to increase the polymerization rate, conversion, and molecular weight. nih.gov

Furthermore, specialized catalysts can enable more controlled polymerization mechanisms. For example, a cyclometalated Ruthenium(II) complex has been used to catalyze the quasi-living radical polymerization of AMPS. nih.govmdpi.com The kinetics of this reaction were shown to be dependent on the solvent, with dimethylformamide (DMF) allowing for a pseudo-first-order kinetic behavior, indicating that the concentration of active propagating species remains constant during the reaction. nih.govmdpi.com

Solvent Effects on Polymerization Rate and Mechanism

The solvent system in which the polymerization of this compound is conducted plays a critical role in determining the reaction rate and the underlying mechanism. The polarity of the solvent is a key determinant. In systems with high polarity, such as water, and low polarity, like xylene, the polymerization proceeds rapidly, often completing within minutes. This behavior is characteristic of micellar polymerization, where the monomer molecules organize into aggregates (micelles) that provide a localized environment conducive to rapid chain growth.

Conversely, in solvent mixtures of intermediate polarity, such as dioxane-water mixtures, the polymerization rate is significantly lower. The choice of solvent can also influence the properties of the resulting polymer. For instance, polymerization in xylene can lead to the formation of stable organic gels.

The nature of the solvent also affects the propagation rate coefficient (k_p). Studies on structurally similar monomers, like hydroxy-functional methacrylates, have shown that the choice of solvent can significantly impact k_p and the copolymer composition. Solvents capable of forming hydrogen bonds can influence monomer reactivity. For example, aprotic solvents can disrupt hydrogen bonding between monomer molecules, altering their relative reactivity in copolymerization systems. These principles highlight that solvent selection is a crucial parameter for controlling the polymerization of sulfonate-containing monomers like this compound, affecting not only the kinetics but also the final polymer structure and properties.

Monomer Reactivity Ratios in Copolymerization Systems

In copolymerization, monomer reactivity ratios (r1 and r2) are critical parameters that describe the relative tendency of a growing polymer chain ending in one monomer unit to add the same monomer (homopolymerization) versus the other comonomer (crosspolymerization). These ratios dictate the composition and sequence distribution of the final copolymer. For systems involving ionizable monomers like this compound (often studied as its acid form, AMPS), these ratios are heavily influenced by the reaction conditions.

Research on the terpolymerization of AMPS, acrylamide (AAm), and acrylic acid (AAc) reveals that ionic strength has the most significant influence on the reactivity ratios. For instance, in the copolymerization of AMPS (M1) with AAm (M2), the reactivity ratios are affected by the ionic strength of the polymerization medium. Similarly, the reactivity of AMPS with AAc is also dependent on these conditions. An increase in monomer concentration can lead to a higher reactivity of the ionized monomer.

The reactivity ratios determine the type of copolymer formed. If both r1 and r2 are close to 1, a random copolymer is formed. If both are close to 0, an alternating copolymer results. If one ratio is high and the other is low, the copolymer will be enriched in the more reactive monomer.

Below is a data table of representative reactivity ratios for 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) with common comonomers, which illustrates the monomer's behavior in copolymerization systems.

Table 1: Monomer Reactivity Ratios for AMPS (M1) with Various Comonomers (M2)

| Comonomer (M2) | r1 (AMPS) | r2 (Comonomer) | r1 * r2 | Copolymer Type Tendency |

|---|---|---|---|---|

| Acrylamide (AAm) | 0.45 | 1.35 | 0.6075 | Random/Statistical |

| Acrylic Acid (AAc) | 0.25 | 2.10 | 0.525 | Random/Statistical |

| N-isopropylacrylamide (NIPAAm) | 0.85 | 0.95 | 0.8075 | Ideal Random |

Note: Values are illustrative and can vary significantly with reaction conditions such as pH, ionic strength, and temperature.

Impact of Reaction Conditions (Temperature, pH, Monomer Concentration)

The polymerization of this compound is highly sensitive to external reaction conditions, including temperature, pH, and the initial monomer concentration.

pH: The pH of the polymerization medium is a critical factor for ionizable monomers like this compound. The monomer contains a strong sulfonic acid group, which remains ionized over a wide pH range. The degree of ionization affects the electrostatic interactions between the monomer and the growing polymer chain. Repulsion between like charges on the monomer and the propagating radical can decrease reactivity. Studies on the terpolymerization of the acid form (AMPS) have shown that while there is no simple correlation with reactivity ratios between pH 5 and 9, the incorporation of the acidic comonomers is indeed affected by pH.

Monomer Concentration: The concentration of the monomer has a pronounced effect on the polymerization process. It has been demonstrated that monomer concentration has a dominant impact on the final average molecular weight of the polymer. Changes in monomer concentration can also alter the propagation rate constant (k_p). For example, in some systems, the pre-exponential factor of the Arrhenius equation for k_p has been observed to increase as the monomer concentration is lowered, suggesting an entropic origin for the changes. The influence of monomer concentration is often coupled with other factors like ionic strength and pH, creating a complex interplay that governs the final polymer properties.

Advanced Polymerization Methodologies

Frontal Polymerization for Polymeric Hydrogels

Frontal polymerization is a specialized technique for creating polymers and hydrogels, where a self-sustaining polymerization wave, or "front," propagates through a monomer mixture. This method is particularly advantageous for producing hydrogels from monomers like this compound due to its speed and simplicity. The process is initiated locally by an external energy source (heat or light), and the exothermic heat of the reaction drives the front forward.

The use of this technique has been demonstrated for creating hydrogels from various monomers, including acrylamide and its derivatives. For sulfonate-containing monomers, frontal polymerization can be employed to rapidly form cross-linked networks. The properties of the resulting hydrogel, such as front velocity and temperature, can be tuned by the composition of the reaction medium. For example, using a solvent like glycerol (B35011) instead of water can lead to higher front temperatures and velocities due to reduced heat loss from solvent evaporation. This methodology allows for the rapid fabrication of robust hydrogel materials with tailored properties.

Micellar Polymerization for Polyelectrolyte-Surfactant Complexes

Micellar polymerization is a powerful technique for synthesizing polyelectrolyte-surfactant complexes using monomers such as this compound. This process leverages the self-assembly of surfactant molecules in solution to create organized reaction media. When the monomer, which has surfactant-like properties itself or is combined with another surfactant, reaches a critical concentration, it forms micelles. These micelles act as nanoreactors, concentrating the monomer and initiator, which dramatically increases the polymerization rate.

The polymerization of n-alkyl ammonium 2-acrylamido-2-methylpropane sulfonates in both high-polarity (water) and low-polarity (xylene) solvents exhibits features typical of micellar polymerization, leading to the formation of stoichiometric polyelectrolyte-colloid complexes. The resulting materials combine the properties of polymers, such as mechanical stability, with the ordered structures of surfactants. This modular approach allows for significant variation in the design and functional properties of the final polyelectrolyte-surfactant complex.

Surface-Initiated Polymerization for Polymer Brushes

Surface-initiated polymerization (SIP) is a "grafting from" technique used to grow polymer chains directly from a substrate, creating a dense layer of end-tethered chains known as a polymer brush. This method allows for the creation of well-defined, covalently bound polymer films. Monomers like this compound can be polymerized from surfaces to create polyelectrolyte brushes with applications in areas requiring controlled surface properties, such as biocompatible coatings and sensors.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are commonly employed for SIP. The process involves first immobilizing an initiator on the substrate surface (e.g., a silicon wafer). The substrate is then exposed to the monomer solution under polymerizing conditions, causing polymer chains to grow from the anchored initiator sites. The grafting density of the initiator on the surface is a critical parameter that influences the polymerization kinetics and the molecular weight of the resulting polymer brushes. This technique provides precise control over the thickness, density, and composition of the grafted polymer layer.

Advanced Characterization of Poly Ammonium 2 Methylprop 2 Ene 1 Sulfonate and Its Copolymers

Molecular Architecture and Molecular Weight Determination

The determination of molecular weight and its distribution is fundamental to polymer characterization. These parameters significantly influence the physical and chemical properties of poly(ammonium 2-methylprop-2-ene-1-sulfonate) and its copolymers.

Gel Permeation Chromatography (GPC) and Light Scattering Techniques

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. In GPC, polymer molecules in solution are separated based on their hydrodynamic volume as they pass through a column packed with porous gel. Larger molecules elute first, while smaller molecules take a longer path through the pores and elute later. An accurate determination of molecular weight and its distribution is crucial for ensuring reproducible properties in polymers like aliphatic polysulfones. taylorfrancis.com

For enhanced and absolute molecular weight determination, GPC is often coupled with light scattering detectors, such as Multi-Angle Light Scattering (MALS). MALS measures the intensity of light scattered by the polymer molecules at various angles. This allows for the direct calculation of the absolute molar mass without the need for column calibration with polymer standards. lcms.cz This is particularly advantageous for novel or complex polymers where appropriate standards are unavailable. The combination of GPC with MALS provides not only the molecular weight but also information about the polymer's size (radius of gyration) and can help in analyzing complex structures like copolymers. lcms.cz

Table 1: Representative GPC-MALS Data for a Copolymer of Ammonium (B1175870) 2-methylprop-2-ene-1-sulfonate

| Parameter | Value |

| Number Average Molecular Weight (Mn) | 45,000 g/mol |

| Weight Average Molecular Weight (Mw) | 63,000 g/mol |

| Polydispersity Index (PDI) | 1.4 |

| Radius of Gyration (Rg) | 15 nm |

Note: This table contains representative data.

Intrinsic Viscosity Measurements and Huggins Equation Analysis

Intrinsic viscosity is a measure of a polymer's contribution to the viscosity of a solution and is directly related to its molecular weight. It is determined by measuring the viscosity of dilute polymer solutions at various concentrations and extrapolating to zero concentration. anton-paar.com This method, known as dilute solution viscometry, is a classical yet precise technique for polymer characterization. anton-paar.com

The Huggins equation is commonly used to determine the intrinsic viscosity [η] from the measured relative or specific viscosities of the polymer solutions:

ηsp/c = [η] + kH[η]2c

Where:

ηsp is the specific viscosity

c is the concentration of the polymer

[η] is the intrinsic viscosity

kH is the Huggins constant, which provides insights into polymer-solvent interactions.

A plot of ηsp/c versus c yields a straight line where the y-intercept is the intrinsic viscosity [η]. anton-paar.comresearchgate.net This value can then be related to the viscosity-average molecular weight (Mv) through the Mark-Houwink-Sakurada equation. The intrinsic viscosity is a key parameter for quality control in polymer production and for understanding macromolecular conformations in solution. researchgate.net

Polydispersity Index Analysis

The Polydispersity Index (PDI) is a measure of the breadth of the molecular weight distribution of a polymer. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn):

PDI = Mw / Mn

A PDI value of 1.0 indicates a monodisperse polymer, where all chains have the same length. In practice, synthetic polymers are always polydisperse, with PDI values greater than 1. researchgate.net Controlled polymerization techniques, such as RAFT, can produce polymers with very low PDI values (e.g., 1.06-1.18), indicating a well-defined structure. nih.gov GPC is the primary technique used to obtain the Mw and Mn values required for PDI calculation. nih.gov A lower PDI generally signifies a more controlled polymerization process and more uniform polymer properties.

Spectroscopic and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of the monomer units within the polymer and ensuring the success of the polymerization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for obtaining detailed information about the chemical structure and composition of polymers.

¹H NMR (Proton NMR) provides information about the different types of protons in the polymer. For poly(this compound), ¹H NMR would confirm the presence of protons on the polymer backbone, the methyl group, and the methylene (B1212753) group adjacent to the sulfonate group. The integration of the peak areas gives the ratio of the different types of protons, confirming the monomer's incorporation. docbrown.info In copolymers, ¹H NMR can be used to determine the molar ratio of the different monomer units in the final polymer chain. nih.gov

¹³C NMR provides information about the carbon skeleton of the polymer. Each unique carbon atom in the repeating unit gives a distinct signal, allowing for unambiguous confirmation of the polymer's structure. It is particularly useful for distinguishing between different isomers and for confirming the polymer's regiochemistry.

Table 2: Expected ¹H NMR Chemical Shifts for Poly(this compound)

| Protons | Expected Chemical Shift (ppm) |

| -CH3 (methyl group) | 1.0 - 1.5 |

| -CH2- (backbone) | 1.6 - 2.2 |

| -CH2-SO3- (methylene sulfonate) | 2.8 - 3.4 |

| -NH4+ (ammonium) | 6.8 - 7.5 |

Note: This table contains expected values and can vary based on solvent and other factors.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. In the characterization of poly(this compound) and its copolymers, FTIR is used to verify the presence of key structural features. The disappearance of the C=C double bond absorption (around 1640 cm⁻¹) from the monomer spectrum and the appearance of characteristic polymer peaks confirm successful polymerization.

Key characteristic absorption bands for poly(this compound) would include:

S=O stretching (asymmetric and symmetric) of the sulfonate group (SO₃⁻) typically found around 1200 cm⁻¹ and 1040 cm⁻¹, respectively.

N-H bending of the ammonium group (NH₄⁺) around 1400 cm⁻¹.

C-H stretching and bending from the aliphatic backbone and methyl group.

FTIR is also highly effective in confirming the structure of copolymers by identifying the characteristic peaks of all constituent monomers. researchgate.net

Table 3: Key FTIR Absorption Bands for Poly(this compound)

| Functional Group | Wavenumber (cm⁻¹) |

| N-H bend (Ammonium) | ~1400 |

| S=O asymmetric stretch (Sulfonate) | ~1200 |

| S=O symmetric stretch (Sulfonate) | ~1040 |

| C-H stretch (Aliphatic) | 2850 - 3000 |

Note: This table contains representative data.

Elemental Analysis for Compositional Confirmation

Elemental analysis is a crucial technique for verifying the elemental composition of newly synthesized copolymers containing this compound, often referred to as AMPS. This method provides quantitative data on the percentage of carbon, hydrogen, nitrogen, and sulfur within the polymer structure, which can then be compared with theoretical values to confirm successful copolymerization and determine the molar composition of the resulting copolymer.

For instance, in the synthesis of block copolymers of AMPS with other monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA), elemental analysis can be used to establish the incorporation of both monomer units. researchgate.net By analyzing the nitrogen and sulfur content, which are unique to the AMPS monomer unit, researchers can quantify its presence in the final copolymer. researchgate.net

Consider a hypothetical copolymer of this compound and Acrylamide (B121943). The theoretical and experimentally determined elemental compositions can be presented as follows:

Table 1: Elemental Analysis Data for a Hypothetical Poly(this compound-co-Acrylamide)

| Monomer Feed Ratio (molar) | Element | Theoretical % | Experimental % |

|---|---|---|---|

| 1:1 | C | 42.85 | 42.78 |

| H | 7.19 | 7.25 | |

| N | 16.65 | 16.59 | |

| S | 19.06 | 18.98 |

This table is illustrative and data is not from a specific cited source.

The close agreement between the theoretical and experimental values would strongly indicate the successful formation of the copolymer with the intended composition.

Morphological and Microstructural Analysis

X-ray diffraction (XRD) is a powerful non-destructive technique used to investigate the crystalline structure of materials. usp.org In the context of poly(this compound) (PAMPS) and its copolymers, XRD analysis reveals the degree of crystallinity, which in turn influences the material's physical and mechanical properties.

The principle behind XRD is Bragg's Law (nλ = 2d sinθ), where the diffraction of X-rays by the crystalline lattice of a material results in a characteristic pattern of peaks. utah.edu Crystalline regions produce sharp, well-defined peaks, while amorphous regions result in a broad halo. utah.edu For semi-crystalline polymers, the XRD pattern is a combination of both sharp peaks and a broad amorphous halo. utah.edu

The degree of crystallinity can be estimated by comparing the area of the crystalline peaks to the total area under the diffraction pattern. utah.edu For example, a study on polyvinyl alcohol (PVA) revealed distinct peaks at specific 2θ angles, indicating its semi-crystalline nature. researchgate.net Similarly, the XRD pattern of pure ammonium nitrate (B79036), a component of some AMPS-based systems, shows well-defined peaks corresponding to its various crystalline phases. ajol.info The introduction of comonomers or additives can alter the crystallinity of PAMPS. For instance, the incorporation of a second monomer might disrupt the regular packing of the polymer chains, leading to a decrease in crystallinity, which would be observable as a reduction in the intensity or broadening of the XRD peaks. semanticscholar.org

Table 2: Hypothetical XRD Data for PAMPS and its Copolymer

| Sample | Prominent 2θ Peaks (degrees) | % Crystallinity |

|---|---|---|

| Pure PAMPS | 19.8, 22.5, 29.4 | 35 |

| PAMPS-co-Acrylamide | 20.1 (broad) | 18 |

This table is illustrative and data is not from a specific cited source.

This hypothetical data illustrates how copolymerization can lead to a more amorphous structure, a common phenomenon in polymer science.

Transmission Electron Microscopy (TEM) and Field Emission Scanning Electron Microscopy (FESEM) are high-resolution imaging techniques that provide detailed information about the morphology and microstructure of polymeric materials at the nanoscale.

Transmission Electron Microscopy (TEM) is used to visualize the internal structure of thin polymer samples. For copolymers of this compound that form structures like polymersomes or micelles in solution, TEM can confirm their formation and provide measurements of their size and membrane thickness. researchgate.net For example, TEM analysis of polymersomes can reveal their vesicular structure with a mean diameter and membrane thickness that can be statistically calculated from the images. researchgate.net

Field Emission Scanning Electron Microscopy (FESEM) provides high-resolution images of the surface morphology of materials. For solid copolymers of AMPS, FESEM can be used to study the surface texture, porosity, and the distribution of different phases in a blend or composite. The high resolution of FESEM allows for the observation of fine details on the polymer surface.

Dynamic Light Scattering (DLS) is a non-invasive technique widely used for determining the size distribution of small particles and molecules in a liquid suspension. rsc.org For copolymers of this compound that form aggregates, micelles, or nanoparticles in solution, DLS is an essential tool for characterizing their hydrodynamic size and polydispersity. pmda.go.jpusp.org

The principle of DLS is based on the analysis of the fluctuations in the intensity of laser light scattered by particles undergoing Brownian motion. usp.org Larger particles move more slowly, causing slower fluctuations in the scattered light, while smaller particles move more rapidly, leading to faster fluctuations. usp.org By analyzing these fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic diameter is calculated using the Stokes-Einstein equation. pmda.go.jp

DLS provides the average particle size (often expressed as the Z-average diameter) and the Polydispersity Index (PDI), which is a measure of the broadness of the size distribution. usp.org A low PDI value (typically below 0.1) indicates a monodisperse or narrowly distributed sample, while higher values suggest a polydisperse sample with a wide range of particle sizes. usp.org The technique is particularly suitable for particles in the submicron range. pmda.go.jpusp.org

For copolymers of AMPS, DLS can be used to study the effect of factors like pH, temperature, and ionic strength on the aggregation behavior and stability of the polymer in solution.

Table 3: Illustrative DLS Data for an AMPS Copolymer Solution

| Parameter | Value |

|---|---|

| Z-Average Diameter (d.nm) | 150 |

| Polydispersity Index (PDI) | 0.25 |

This table is illustrative and data is not from a specific cited source.

This data would suggest that the copolymer forms nanoparticles with an average size of 150 nm and a moderately broad size distribution.

Rheological Behavior and Viscoelastic Properties of Polymeric Systems

The rheological behavior and viscoelastic properties of solutions containing poly(this compound) and its copolymers are of significant interest for various applications. Rheology is the study of the flow of matter, and for polymer solutions, it provides insights into the interactions between polymer chains and the solvent, as well as the effects of polymer concentration, molecular weight, and architecture on the solution's viscosity and elasticity.

The viscoelastic nature of these polymer solutions means they exhibit both viscous (liquid-like) and elastic (solid-like) characteristics when subjected to deformation. nih.gov This behavior is often investigated using oscillatory rheometry, where a small, oscillating strain or stress is applied to the sample and the resulting stress or strain is measured. The storage modulus (G') represents the elastic component, and the loss modulus (G'') represents the viscous component. nih.gov

The rheological properties of AMPS-based polymers are highly dependent on factors such as the polymer concentration, the presence of salts, and interactions with other components like surfactants. nih.govmdpi.com For instance, the addition of salts can screen the electrostatic repulsions between the charged sulfonate groups on the polymer chains, leading to changes in chain conformation and, consequently, the solution viscosity. mdpi.com

Polyelectrolyte solutions, such as those of poly(this compound), often exhibit non-Newtonian flow behavior, meaning their viscosity changes with the applied shear rate.

Shear-thinning , also known as pseudoplasticity, is the phenomenon where the viscosity of a fluid decreases as the shear rate increases. This is a common behavior for polymer solutions. mdpi.com At rest or under low shear, the polymer chains are in a randomly coiled and entangled state, leading to a high viscosity. As the shear rate increases, the polymer chains align themselves in the direction of flow, reducing their entanglement and causing the viscosity to decrease. mdpi.com This property is advantageous in applications where a high viscosity is desired at rest but easy flow is required during processing or application.

Shear-thickening , or dilatancy, is the opposite phenomenon, where the viscosity of the fluid increases with an increasing shear rate. While less common than shear-thinning in polyelectrolyte solutions, it can occur under certain conditions, particularly at high polymer concentrations or in the presence of specific additives that promote the formation of temporary, shear-induced networks.

The rheological profile of a PAMPS copolymer solution can be tailored by controlling the monomer composition, molecular weight, and the formulation of the solution.

Table 4: Compound Names Mentioned in the Article Compound Name

This compound Poly(this compound) 2-hydroxyethyl methacrylate Acrylamide Polyvinyl alcohol Ammonium nitrate Aniline m-aminophenyl propionic acid Dimethyloleylamine oxide Hexadecyltrimethylammonium chloride Sulfonated methyl esters Cocamidopropyl betaine (B1666868) Cocamide monoethanolamine Sodium dodecyl sulfate (B86663) Dodecanol Methacrylic acid Sodium methylallyl sulfonate Diallyldimethylammonium chloride 2-ethylhexyl methacrylate Methyl methacrylate Furfuryl alcohol 2-diethylaminoethyl methacrylate 2-(tert-butylamino)ethyl methacrylate Poly(ethylene oxide) 2-(2-methoxyethoxy)ethyl methacrylate 2-(acrylamido)-2-methylpropanesulfonate 2-Hydroxymethyl methacrylate Acrylic acid Acrylonitrile (B1666552) Benzoyl peroxide Poly(vinyl pyrrolidone) Montmorillonite (B579905) Paraffin Sodium chloride Carbon Hydrogen Nitrogen Sulfur Copper Hydrochloric acid Sulfuric acid Methanol Dichloromethane Dimethyl formamide (B127407) Dimethyl sulfoxide (B87167) Acetone (B3395972) Methyl-2-pyrrolidone Tetramethyl urea (B33335) Water

References

pmda.go.jp G-21 - PMDA. (2023). Dynamic light scattering (DLS) can be used to determine the average hydrodynamic particle size and the broadness of the size distribution of submicron particles dispersed in a liquid. utah.edu Materials Characterization Lab. (n.d.). Percent Crystallinity by the XRD Integration Method. usp.org US Pharmacopeia (USP). (2023). 〈430〉 PARTICLE SIZE ANALYSIS BY DYNAMIC LIGHT SCATTERING. rsc.org Naiim, M., Boualem, A., Ferre, C., Jabloun, M., Jalocha, A., & Ravier, P. (2015). Multiangle dynamic light scattering for the improvement of multimodal particle size distribution measurements. Soft Matter. mdpi.com Lozada, A. M., Sandoval, M. I., & Mercado, R. (2025). The Rheological Enhancement of an Internal Olefin Sulphonate Surfactant upon Interactions with Cationic Surfactants by Micellization Changes. Materials, 18(6), 1270. researchgate.net Sharma, R. K. (2009). Elemental Analysis of Graft Copolymers With Respect to AAm and AN. ResearchGate. researchgate.net ResearchGate. (n.d.). XRD pattern of pure PVA, NH4CH3COO, and PVA-DMSO polymer gel film. repositorioinstitucional.mx CICY. (2020). Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and. nih.gov Kawamoto, T., Hashidzume, A., & Morishima, Y. (2005). Rheological behavior in water of complexes formed from poly(sodium 2-(acrylamido)-2-methylpropanesulfonate) and positively charged rodlike micelles. Journal of Colloid and Interface Science, 286(1), 142–147. researchgate.net ResearchGate. (n.d.). TEM analysis of polymersomes formed by polymer 1. nih.gov Zolls, S., Tantipolphan, R., & Wigal, C. T. (2012). Analyzing subvisible particles in protein drug products: a comparison of dynamic light scattering (DLS) and resonant mass measurement (RMM). Journal of Pharmaceutical Sciences, 101(9), 3108–3118. usp.org US Pharmacopeia (USP). (2022). 〈941〉 CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). semanticscholar.org Choudhary, S., Dhatarwal, P., & Sengwa, R. J. (2021). Study on crystalline phases and degree of crystallinity of the melt compounded PVA/MMT and PVA/PVP/MMT nanocomposites. Indian Journal of Pure & Applied Physics, 59, 92-102. mdpi.com MDPI. (2023). Polymerization Behavior and Rheological Properties of a Surfactant-Modified Reactive Hydrophobic Monomer. nih.gov Yavrukova, V. I., Radulova, G. M., Danov, K. D., Kralchevsky, P. A., Xu, H., Ung, Y. W., & Petkov, J. T. (2019). Rheology of Mixed Solutions of Sulfonated Methyl Esters and Betaine in Relation to the Growth of Giant Micelles and Shampoo Applications. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 583, 123962. researchgate.net ResearchGate. (n.d.). Rheology of mixed solutions of sulfonated methyl esters and betaine in relation to the growth of giant micelles and shampoo applications. ajol.info South African Journal of Chemistry. (2011). Using PXRD to Investigate the Crystallization of Highly Concentrated Emulsions of NH4NO3. mdpi.com MDPI. (n.d.). Research Progress on Typical Quaternary Ammonium Salt Polymers. nih.gov PubChem. (n.d.). 2-Methylprop-2-ene-1-sulfonic acid. uss.cl Universidad Señor de Sipán. (2003). Synthesis, characterization, and properties of poly-(m-aminophenyl propionic acid) and its copolymers with aniline.

Influence of Ionic Strength and pH on Rheological Characteristics

The rheological, or flow, characteristics of poly(this compound) (PAMPS) and its copolymers are significantly influenced by the ionic strength and pH of the surrounding solution. These polymers are polyelectrolytes, meaning they carry charged groups along their chains. The interactions between these charges, and between the polymer and the solvent, dictate the polymer's conformation and, consequently, its viscosity.

The ionic strength of the solution plays a crucial role in the rheological behavior of these polymers. researchgate.net In solutions with low ionic strength, the negatively charged sulfonate groups on the polymer backbone repel each other. This electrostatic repulsion causes the polymer chains to adopt an extended conformation, leading to a higher solution viscosity. However, as the ionic strength increases, for instance with the addition of salts like sodium chloride (NaCl), the added ions shield the charges on the polymer chain. This "charge screening" effect reduces the electrostatic repulsion between the sulfonate groups, allowing the polymer chains to adopt a more coiled and compact conformation. This change in conformation results in a decrease in the solution viscosity. researchgate.netresearchgate.net Studies have shown that for copolymers of 2-acrylamido-2-methylpropane sulfonic acid (AMPS), acrylamide, and acrylic acid, ionic strength has the most significant influence on their reactivity ratios, which in turn affects the polymer's final properties. researchgate.net

The pH of the solution also has a profound effect on the rheological properties of PAMPS and its copolymers, particularly those containing pH-sensitive co-monomers like acrylic acid. The sulfonate groups of AMPS are derived from a strong acid, meaning they remain ionized over a wide pH range. researchgate.net However, for copolymers containing carboxylic acid groups, changes in pH alter the degree of ionization. At low pH, the carboxylic acid groups are protonated and uncharged, leading to less chain extension and lower viscosity. As the pH increases, the carboxylic acid groups deprotonate, becoming negatively charged. This increases the electrostatic repulsion along the polymer chain, causing it to expand and increasing the solution viscosity. uwaterloo.ca For some hydrogels, maximum swelling, and thus likely viscosity, is observed at lower pH values, with a decrease as the pH becomes more alkaline. researchgate.net This behavior is attributed to the protonation of amino groups within the polymer structure at low pH. researchgate.net

Viscosity-Molecular Weight Relationships and Conformation

The relationship between the intrinsic viscosity of a polymer and its molecular weight is a key indicator of the polymer's conformation in a particular solvent. This relationship is often described by the Mark-Houwink-Sakurada equation. For polyelectrolytes like poly(this compound), this relationship is heavily influenced by the ionic strength of the solution.

In deionized water or solutions of low ionic strength, the strong electrostatic repulsions between the sulfonate groups cause the polymer chains to be highly extended. This leads to a high intrinsic viscosity for a given molecular weight. As the ionic strength of the solution increases, the charge screening effect allows the polymer chains to become more flexible and adopt a more random coil conformation. This transition from a rigid, extended rod-like structure to a more compact coil is reflected in the parameters of the Mark-Houwink-Sakurada equation.

The conformation of these polymers in solution is a dynamic property. At low salt concentrations, the chains are stretched out due to intramolecular repulsion. As salt is added, the chains contract. This behavior is typical of polyelectrolytes and highlights the importance of controlling the ionic environment when studying their solution properties. The viscosity of these polymer solutions is a direct consequence of the chain conformation; extended chains lead to higher viscosity, while coiled chains result in lower viscosity.

Swelling Characteristics and Hydrogel Properties

Hydrogels based on poly(this compound) exhibit significant swelling capabilities, a property largely dictated by the hydrophilic nature of the sulfonate groups. researchgate.netmdpi.com These hydrogels can absorb and retain large amounts of water or aqueous solutions, making them superabsorbent materials. nih.gov

The swelling of these hydrogels is highly sensitive to the pH of the surrounding medium. The sulfonate groups are strongly acidic and remain ionized across a broad pH range, which contributes to a consistent swelling behavior. researchgate.net However, in copolymers containing pH-sensitive monomers like acrylic acid, the swelling ratio can be significantly affected by pH changes. For instance, at low pH, protonation of carboxyl groups can lead to reduced swelling, while at higher pH, their ionization and the resulting electrostatic repulsion cause increased swelling. researchgate.net Some studies have observed maximum swelling at a specific pH, with a decrease on either side of this value. researchgate.net

The ionic strength of the swelling medium also plays a critical role. An increase in the concentration of external electrolytes screens the charges on the polymer network, reducing the electrostatic repulsion and leading to a decrease in the swelling ratio. researchgate.netresearchgate.net This effect is observed in the presence of various salts, with the valency of the counter-ions also influencing the extent of swelling reduction. researchgate.net

The composition of the hydrogel, including the concentration of the crosslinking agent and the ratio of different monomers in copolymers, significantly impacts the swelling properties. nih.gov The introduction of other monomers can either enhance or decrease the swelling capacity depending on their hydrophilicity and charge characteristics.

| pH | Swelling Ratio (g/g) | Reference |

|---|---|---|

| 2 | Maximum Swelling | researchgate.net |

| 12 | Minimum Swelling | netzsch.com |

Thermal Analysis Techniques for Polymer Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability of poly(this compound) and its copolymers. mdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For PAMPS, TGA curves typically show an initial weight loss at lower temperatures (around 30-100°C), which is attributed to the loss of absorbed water. tue.nl The major thermal degradation of the polymer backbone occurs at higher temperatures. The presence of the sulfonate group can influence the degradation mechanism. For instance, in sulfonated poly(ether ether ketone), the sulfonate group is the origin of SO2 evolution during thermal decomposition. uvic.ca The thermal stability can be enhanced by exchanging the proton of the sulfonic acid group with a cation like sodium, which prevents the desulfonation reaction. uvic.ca TGA can reveal that the thermal decomposition of copolymers can occur in multiple stages, reflecting the degradation of different components of the polymer. tue.nl

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine the glass transition temperature (Tg) of the polymer, which is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state. mdpi.comresearchgate.net The Tg is influenced by the polymer's molecular weight, crosslinking density, and the presence of different comonomers. For example, increasing the concentration of a crosslinker can lead to a higher Tg. researchgate.net

The thermal stability of PAMPS copolymers can be improved by the incorporation of certain comonomers. Studies have shown that increasing the content of 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) in a copolymer can enhance its thermal stability. The thermal properties are crucial for determining the processing conditions and the upper service temperature of these polymers in various applications.

| Temperature Range (°C) | Weight Loss (%) | Process | Reference |

|---|---|---|---|

| 30–100 | 7 | Loss of absorbed water | tue.nl |

Theoretical and Computational Investigations of Ammonium 2 Methylprop 2 Ene 1 Sulfonate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict the geometry, reactivity, and spectroscopic properties of molecules. For the 2-methylprop-2-ene-1-sulfonate system, DFT calculations can provide a fundamental understanding of its intrinsic properties. The calculations are typically performed on the sulfonate anion, as the ammonium (B1175870) counter-ion's effect is primarily electrostatic. Studies on similar sulfonated molecules demonstrate that DFT accurately models molecular geometries and vibrational frequencies. researchgate.netnih.gov

The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical tool for predicting chemical behavior. researchgate.netirjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.comwuxibiology.com

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more polarizable. irjweb.com For the 2-methylprop-2-ene-1-sulfonate anion, the HOMO is expected to be localized on the C=C double bond and the sulfonate group, making these the primary sites for electrophilic attack. The LUMO would be the orbital that accepts electrons during a nucleophilic attack. DFT calculations allow for the visualization of these orbitals and the quantification of their energies.

Table 1: Illustrative Frontier Molecular Orbital Data for 2-methylprop-2-ene-1-sulfonate anion (Note: These are representative values based on DFT studies of similar organic sulfonates and are for illustrative purposes.)

| Parameter | Energy (eV) | Description |

| EHOMO | -7.2 | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential and electron-donating ability. |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.7 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. irjweb.com |

The molecular electrostatic potential (MEP) map is another tool derived from DFT that visualizes charge distributions and predicts sites for electrophilic and nucleophilic reactions. researchgate.net For the sulfonate anion, the MEP would show a high negative potential around the oxygen atoms of the SO₃⁻ group, indicating these are sites prone to interaction with cations like the ammonium ion (NH₄⁺).

DFT is instrumental in mapping the potential energy surface for chemical reactions, allowing for the determination of transition states and activation energies. For ammonium 2-methylprop-2-ene-1-sulfonate, this is particularly relevant for understanding its polymerization. The free-radical polymerization of allylic monomers can be complex. DFT can be used to calculate the energetics of:

Initiation: The initial attack of a radical on the monomer's double bond.

Propagation: The addition of subsequent monomer units to the growing polymer chain.

Chain Transfer: A competing reaction where a hydrogen atom is abstracted from the methyl group (allylic position), which can lead to termination and limit the molecular weight of the resulting polymer.

By comparing the activation barriers for propagation versus chain transfer, DFT can predict the feasibility of achieving high molecular weight polymers under different conditions. Similar computational approaches have been used to study sulfonation reactions and the dissociation of sulfonic acids. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Polymer Conformation and Interactions

While quantum mechanics is ideal for studying individual molecules and reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of large systems, such as a polymer chain in solution, over time. illinois.eduresearchgate.net MD simulations provide detailed insight into the conformation of poly(this compound) and its interactions with its environment.

In these simulations, the polymer chain, solvent molecules (e.g., water), and counter-ions (NH₄⁺) are explicitly represented. By solving Newton's equations of motion for every atom in the system, MD can track the trajectory and predict macroscopic properties. Key insights from MD simulations on related sulfonated polymers like sulfonated polystyrene (PSS) include:

Ionic Aggregation: The sulfonate groups along the polymer backbone can segregate into ionic clusters or aggregates, which act as physical crosslinks and significantly influence the material's mechanical and transport properties. aps.org MD simulations can reveal the size, shape, and stability of these clusters. aps.orgmdpi.com

Hydration and Counter-ion Binding: MD can characterize the structure of water molecules around the sulfonate groups and the ammonium counter-ions. nih.govresearchgate.net It can determine how tightly the counter-ions are bound to the polymer chain versus being free in solution, which is crucial for properties like ionic conductivity.

Table 2: Typical Parameters Investigated in MD Simulations of Sulfonated Polymers

| Parameter | Description | Significance |

| Radius of Gyration (Rg) | A measure of the polymer coil's size. | Indicates how extended or compact the polymer chain is in solution. mdpi.com |

| Radial Distribution Function (RDF) | Describes the probability of finding an atom or group at a certain distance from another. | Used to analyze the structure of water around the polymer and the association of counter-ions with sulfonate groups. mdpi.com |

| Ionic Cluster Analysis | Identifies aggregates of sulfonate groups and counter-ions. | Reveals the nanoscale morphology that governs the mechanical properties of the ionomer. aps.org |

| Diffusion Coefficients | Measures the mobility of water, ions, and the polymer itself. | Relates to transport properties like proton or ion conductivity. mdpi.com |

Polymerization Reaction Modeling and Simulation

For a monomer like 2-methylprop-2-ene-1-sulfonate, a polymerization model would need to account for the kinetics of several simultaneous reactions. Studies on the copolymerization of the related sodium allyl sulfonate with maleic anhydride (B1165640) show that process variables are critical. scu.edu.cn

Table 3: Key Factors in Modeling the Polymerization of Allylic Sulfonates

| Factor | Influence on Polymerization | Relevance to Modeling |

| Monomer Reactivity Ratios | In copolymerization, determines the sequence distribution of monomers in the final polymer. | Essential input parameters for predicting copolymer composition and properties. |